SGC0946

Catalog No.
S543086
CAS No.
1561178-17-3
M.F
C28H40BrN7O4
M. Wt
618.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SGC0946

CAS Number

1561178-17-3

Product Name

SGC0946

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea

Molecular Formula

C28H40BrN7O4

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1

InChI Key

IQCKJUKAQJINMK-HUBRGWSESA-N

SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

SGC-0946; SGC 0946; SGC0946.

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O

Description

The exact mass of the compound 1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea is 617.23252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SGC0946 is a potent and selective inhibitor of the non-SET domain-containing methyltransferase, DOT1L. This compound has garnered significant attention due to its ability to selectively target cells with mixed lineage leukemia, particularly those harboring MLL translocations. The chemical structure of SGC0946 is characterized by its complex arrangement, which includes a 4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine moiety linked to a tetrahydrofuran derivative. Its molecular formula is C28H40BrN7O4, and it has a molecular weight of 618.57 g/mol .

SGC0946 acts primarily by inhibiting the enzymatic activity of DOT1L, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). This methylation is crucial for maintaining active chromatin states and transcriptional elongation. The inhibition of DOT1L by SGC0946 leads to a significant reduction in H3K79 dimethylation levels in various cell lines, with an IC50 value of approximately 0.3 nM in enzyme assays . The compound's selectivity is notable; it shows over 100-fold selectivity for DOT1L compared to other histone methyltransferases .

The biological activity of SGC0946 has been extensively studied in vitro and in vivo. It has been shown to effectively kill cells with MLL translocations, making it a promising candidate for cancer therapies targeting this specific genetic alteration. In A431 cells, SGC0946 exhibits an IC50 of 2.6 nM for reducing H3K79 dimethylation, while in MCF10A cells, the IC50 is 8.8 nM . Additionally, research indicates that SGC0946 may have broader implications in modulating immune responses, as evidenced by studies showing its effects on T cell activation and graft-versus-host disease .

SGC0946 holds potential applications primarily in cancer research and therapy due to its selective inhibition of DOT1L. It is being explored as a therapeutic agent for treating mixed lineage leukemia and potentially other cancers characterized by similar epigenetic alterations. Furthermore, its role in modulating immune responses suggests possible applications in autoimmune diseases and transplant rejection scenarios .

Interaction studies involving SGC0946 have demonstrated its specific binding affinity to DOT1L. The compound's high selectivity allows it to effectively inhibit DOT1L without significantly affecting other histone methyltransferases. This selectivity is crucial for minimizing off-target effects that can lead to unwanted side effects during therapeutic applications . The compound has been tested against a panel of other methyltransferases, confirming its unique profile as a selective inhibitor .

Several compounds exhibit similar mechanisms of action or target similar pathways as SGC0946. Here are some notable examples:

Compound NameTargetIC50 (nM)Unique Features
EPZ004777DOT1L~100Less potent than SGC0946; serves as an analogue
UNC1999EZH230Targets a different methyltransferase; broader application in epigenetics
GSK126EZH20.5Highly selective for EZH2; used in various cancer studies
GSK343PRMT515Selective for protein arginine methyltransferase; involved in different pathways

SGC0946 stands out due to its exceptional potency (IC50 = 0.3 nM) and specificity for DOT1L compared to these other compounds, making it particularly valuable for targeted cancer therapies . Its unique structural features also contribute to its selective interaction profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

617.23252 g/mol

Monoisotopic Mass

617.23252 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SGC0946

Dates

Modify: 2023-08-15
Wenyu Yu, Emma J. Chory, Amy K. Wernimont, Wolfram Tempel, Alex Scopton, Alexander Federation, Jason J. Marineau, Jun Qi, Dalia Barsyte-Lovejoy, Joanna Yi, Richard Marcellus, Roxana E. Iacob, John R. Engen, Erno Wienholds, Fengling Li, Javier Pineda, Guillermina Estiu, Tatiana Shatseva, Taraneh Hajian, Rima Al-awar, John E. Dick, Masoud Vedadi, Peter J. Brown, Cheryl H. Arrowsmith*, James E. Bradner*, Matthieu Schapira*. Nature Communications 3 : 1288doi:10.1038/ncomms2304 (2012)

Explore Compound Types